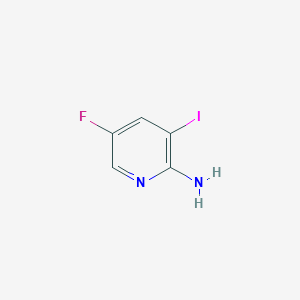

2-Amino-5-fluoro-3-iodopyridine

概述

描述

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, characterized by the presence of amino, fluoro, and iodo substituents at the 2, 5, and 3 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2-amino-5-fluoropyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethanesulfonic acid (TfOH) and meta-chloroperbenzoic acid (m-CPBA) to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions: 2-Amino-5-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and iodo groups can participate in nucleophilic substitution reactions, often facilitated by palladium or copper catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Palladium and Copper Catalysts: Used in coupling and substitution reactions.

Solvents: Dichloromethane, dimethylformamide (DMF), and others depending on the reaction.

Oxidizing Agents: m-CPBA for iodination.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

2-Amino-5-fluoro-3-iodopyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties due to the fluorine atom enhance bioactivity and molecular interactions. Notable applications include:

- Anticancer Agents : Research indicates that fluorinated pyridines can inhibit specific cancer-related proteins such as BCL6, showcasing their potential in developing targeted therapies .

- CDK9/HDAC Inhibitors : This compound has been explored in the context of dual inhibitors that target cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are essential for cell cycle regulation and cancer progression .

Agrochemicals

The compound's bioactive properties make it suitable for developing pesticides and herbicides. The introduction of fluorine can significantly alter the chemical behavior of agrochemical compounds, enhancing their efficacy and stability in agricultural applications .

Material Science

In material science, this compound is utilized to synthesize advanced materials with specific electronic properties. The incorporation of fluorine into materials can improve their performance in electronic applications due to enhanced conductivity and stability .

Case Study 1: BCL6 Inhibition

A study focused on optimizing a tricyclic quinolinone scaffold revealed that modifications involving 2-amino derivatives could lead to potent inhibitors of BCL6, with IC50 values as low as 0.7 nM. This highlights the compound's potential in developing effective cancer therapies .

Case Study 2: Agrochemical Development

Research on fluorinated agrochemicals indicates that compounds like this compound exhibit improved biological activity against pests compared to non-fluorinated analogs. This improvement is attributed to increased lipophilicity and metabolic stability .

作用机制

The mechanism of action of 2-Amino-5-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

相似化合物的比较

- 2-Amino-5-chloro-3-iodopyridine

- 5-Bromo-3-iodopyridin-2-amine

- 6-Chloro-3-iodopyridin-2-amine

Comparison: 2-Amino-5-fluoro-3-iodopyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound classified under fluoropyridines, which are known for their unique biological properties. This compound features an amino group at the 2-position, a fluoro group at the 5-position, and an iodo group at the 3-position of the pyridine ring, leading to distinctive electronic and steric characteristics that influence its biological activity.

The molecular formula of this compound is CHFIN, with a molecular weight of approximately 238.00 g/mol. Its structure contributes to its reactivity and interaction with biological systems.

Fluoropyridines, including this compound, exhibit reduced basicity compared to their chlorinated and brominated counterparts, which affects their reactivity and stability in biological environments. The presence of strong electron-withdrawing substituents such as fluorine and iodine can enhance the compound's ability to interact with various biomolecules, potentially leading to enzyme inhibition or activation, as well as alterations in gene expression .

Biological Activity

Research indicates that this compound may have significant biological activity, particularly in cancer research. For instance, compounds with similar structures have demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that this compound could also exhibit antitumor properties . The mechanism of action appears to involve the intracellular release of active metabolites that affect cell proliferation .

Table 1: Biological Activity Comparison with Related Compounds

| Compound | Biological Activity | IC (nM) |

|---|---|---|

| This compound | Potential antitumor activity (in vitro studies) | TBD |

| 5-Fluoro-2-amino pyridine | Inhibition of L1210 cell proliferation | <50 |

| 5-Bromo-3-iodopyridin-2-amine | Moderate cytotoxicity in various cancer cell lines | TBD |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This property is crucial for compounds intended for therapeutic applications, particularly in treating central nervous system disorders .

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of fluorinated pyridines. For example, a series of haloethyl phosphoramidate analogues were synthesized and tested against L1210 leukemia cells, revealing promising results with IC values in the nanomolar range. These findings indicate that modifications in the structure can significantly enhance biological activity .

Table 2: Summary of Case Studies

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Amino-5-fluoro-3-iodopyridine, and how can purity (>98%) be ensured?

- Methodology : Synthesis typically involves halogenation and amination steps. For example, iodination at the 3-position of a pre-functionalized pyridine core requires controlled reaction conditions to avoid over-iodination. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (using ethanol/water mixtures) ensures high purity (>98%). Quality control should include HPLC and NMR to validate structural integrity .

Q. How should solubility and storage conditions be optimized for this compound in experimental workflows?

- Methodology : Solubility varies by solvent: DMSO (10 mM) is recommended for stock solutions. Avoid aqueous buffers due to limited solubility. For long-term storage, aliquot stock solutions and store at -80°C (6-month stability) or -20°C (1-month stability). Heating to 37°C with sonication improves solubility before use .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use -NMR (DMSO-d6) to confirm amino and fluorine signals (δ 6.8–7.2 ppm for aromatic protons, δ 5.2 ppm for NH2). LC-MS (ESI+) verifies molecular weight (238.0 g/mol). FT-IR identifies amine (3350–3450 cm) and C-I (550–650 cm) stretches. X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities .

Q. How does the halogen (I, F) positioning influence reactivity in cross-coupling reactions?

- Methodology : The 3-iodo group is highly reactive in Suzuki-Miyaura couplings, while the 5-fluoro substituent acts as a meta-director. Prioritize Pd(PPh3)4 catalysts with arylboronic acids at 80–100°C in THF/water. Monitor competing dehalogenation risks using TLC .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in nucleophilic substitution reactions be resolved?

- Methodology : Discrepancies arise from solvent polarity and temperature effects. For example, in DMF at 120°C, the 3-iodo group undergoes substitution preferentially, while in DMSO at 80°C, steric hindrance may shift reactivity. Use kinetic studies (monitoring via -NMR) and DFT calculations to model transition states and predict dominant pathways .

Q. What strategies mitigate decomposition during catalytic amination or fluorination steps?

- Methodology : Decomposition often results from radical intermediates. Add radical scavengers (e.g., TEMPO) or use inert atmospheres (N2/Ar). Optimize catalyst loading (e.g., 5 mol% CuI for Ullmann-type amination) and reduce reaction times via microwave-assisted synthesis (30 min at 150°C) .

Q. How do steric and electronic effects impact the compound’s utility in metal-organic frameworks (MOFs)?

- Methodology : The amino group acts as a coordination site for metal nodes (e.g., Zn²⁺), while the electron-withdrawing fluoro and iodo groups stabilize π-π stacking. Characterize MOF stability via BET surface area analysis and PXRD. Compare with analogs (e.g., 2-Amino-5-chloro-3-iodopyridine) to isolate electronic contributions .

Q. What computational models best predict the compound’s bioavailability and metabolic stability?

- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (~2.1) and permeability. MD simulations (AMBER force field) assess interactions with cytochrome P450 enzymes. Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to quantify metabolic half-life .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability across studies?

- Analysis : Variations (e.g., 93–97°C vs. 224–228°C in analogs) may stem from polymorphic forms or impurities. Perform DSC to identify phase transitions and compare with single-crystal XRD data. Reproduce results using strictly anhydrous conditions to exclude hydrate formation .

Q. Conflicting reactivity in Sonogashira couplings: Why do some studies report low yields?

- Analysis : Competing Glaser coupling (dimerization) under Cu-free conditions reduces efficiency. Introduce PdCl2(PPh3)2 with co-catalyst CuI (1:1 ratio) in degassed DMF to suppress side reactions. Monitor alkyne insertion via in situ IR spectroscopy .

属性

IUPAC Name |

5-fluoro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIURCJCRCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594024 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823218-51-5 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。